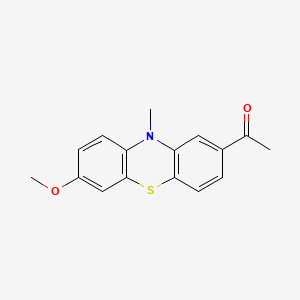

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one

Description

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one is a phenothiazine derivative characterized by:

- Core structure: A tricyclic phenothiazine system.

- Substituents:

- Methoxy group (-OCH₃) at position 5.

- Methyl group (-CH₃) at the nitrogen atom (position 10).

- Acetyl group (-COCH₃) at position 2.

Phenothiazines are renowned for their diverse pharmacological activities, including antipsychotic, anticancer, and kinase inhibitory properties . The unique substitution pattern of this compound likely modulates its electronic properties, solubility, and biological interactions.

Properties

CAS No. |

13956-07-5 |

|---|---|

Molecular Formula |

C16H15NO2S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-(7-methoxy-10-methylphenothiazin-2-yl)ethanone |

InChI |

InChI=1S/C16H15NO2S/c1-10(18)11-4-7-15-14(8-11)17(2)13-6-5-12(19-3)9-16(13)20-15/h4-9H,1-3H3 |

InChI Key |

QXVDHAIQERTYOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one Intermediate

- Reagents: Phenothiazine (or substituted phenothiazine), chloroacetyl chloride.

- Solvent: Dry acetonitrile.

- Conditions: Reflux with potassium carbonate as base for 6 hours.

- Workup: Filtration and solvent evaporation under reduced pressure.

- Purification: Recrystallization from ethanol.

This step introduces the ethanone moiety at the nitrogen of phenothiazine, forming a chloro-substituted intermediate suitable for further substitution.

Step 2: Nucleophilic Substitution with Hydroxybenzaldehyde

- Reagents: 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one and 4-hydroxybenzaldehyde.

- Solvent: Anhydrous acetonitrile.

- Conditions: Reflux with anhydrous potassium carbonate for 7 hours.

- Workup: Cooling, filtration, and solvent evaporation.

- Purification: Recrystallization from ethanol.

This step replaces the chloro group with a phenoxy group bearing an aldehyde functionality, enabling further functionalization.

Adaptation for this compound

The key to preparing the target compound lies in starting from 7-methoxy-10-methyl-10H-phenothiazine as the core heterocycle. The acylation step with chloroacetyl chloride would be performed similarly, targeting the 2-position of the phenothiazine ring to introduce the ethanone group.

- The 7-methoxy and 10-methyl substitutions are present on the phenothiazine core prior to acylation.

- The acylation at the 2-position can be achieved via electrophilic substitution or nucleophilic substitution depending on the reactivity of the intermediate.

- Purification and characterization follow standard protocols including recrystallization and spectroscopic analysis.

Analytical and Characterization Data

For related phenothiazine derivatives, characterization includes:

Research Outcomes and Notes

- The synthetic methods for phenothiazine derivatives are well-established, involving acylation and substitution reactions under reflux conditions.

- The use of potassium carbonate as a base and acetonitrile as solvent is common for facilitating nucleophilic substitutions.

- The target compound's purity and identity can be confirmed by RP-HPLC using acetonitrile-water-phosphoric acid mobile phases, with adaptations for MS compatibility by replacing phosphoric acid with formic acid.

- Spectroscopic analysis confirms the presence of key functional groups such as the methoxy group, methyl substitution, and ethanone moiety.

- The phenothiazine core's biological relevance motivates the synthesis of such derivatives for pharmacological studies, including anxiolytic activity assessment.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 7-Methoxy-10-methyl-10H-phenothiazine + chloroacetyl chloride | Reflux in dry acetonitrile with K2CO3, 6 hrs | 2-chloro-1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one | Intermediate for substitution |

| 2 | Intermediate + nucleophile (e.g., hydroxybenzaldehyde) | Reflux in anhydrous acetonitrile with K2CO3, 7 hrs | Substituted ethanone derivative | Optional for further functionalization |

| 3 | Aldehyde intermediate + substituted anilines | Reflux in ethanol with glacial acetic acid, 3-5 hrs | Schiff base derivatives (for analogs) | Not direct for target compound |

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties

Phenothiazines are traditionally known for their antipsychotic effects. Research indicates that 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one may exhibit similar properties by interacting with neurotransmitter receptors in the brain. Studies have shown that compounds with similar structures can affect dopaminergic pathways, potentially offering therapeutic benefits in treating schizophrenia and other psychiatric disorders .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phenothiazine derivatives suggest that this compound could be effective against various bacterial strains. In vitro studies demonstrated its ability to inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its unique chemical structure allows it to act as a stabilizer or modifier in various polymer applications, potentially improving thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several phenothiazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Pharmacokinetic Profiling

In another study focused on pharmacokinetic profiling using RP-HPLC, researchers successfully quantified the compound's concentration in biological samples. The findings provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics, critical for further drug development.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in cell division, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting points: 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone: 144–145°C . 1-(10H-Phenothiazin-2-yl)propan-1-one: 148–156°C .

- Solubility : Piperazine-containing derivatives (e.g., Compound 10) show improved aqueous solubility compared to alkyl-substituted analogs .

Key Research Findings

- Substituent impact: Methoxy and methyl groups enhance metabolic stability but reduce polarity.

- Heterocyclic modifications : Pyrimidine or benzothiazole groups (e.g., ) introduce π-π stacking interactions, critical for target binding .

Biological Activity

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one, a phenothiazine derivative, is recognized for its diverse biological activities. This compound, with a molecular formula of and a molecular weight of approximately 285.36 g/mol, has been studied for its potential applications in medicinal chemistry and materials science . The unique structural features of this compound, particularly the methoxy and methyl substitutions, contribute to its interactions within biological systems.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.36 g/mol |

| CAS Number | 13956-07-5 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in age-related diseases and cancer .

Cytotoxicity : Studies have demonstrated selective cytotoxic effects against various cancer cell lines. For instance, derivatives of phenothiazines have shown significant cytotoxicity towards human lung cancer (A549) cells while sparing normal cells (MRC-5), highlighting the potential therapeutic applications of this compound in oncology .

Interaction with Biological Targets : The compound's binding affinity to various biological macromolecules has been investigated. It interacts with DNA, enzymes, and receptors involved in disease pathways, which may elucidate its mechanism of action .

Cytotoxicity Studies

In a comparative study, this compound was evaluated alongside other phenothiazine derivatives for their cytotoxic effects. The findings indicated that this compound exhibited notable selectivity towards cancer cells compared to normal cells. The mechanism appears to involve apoptosis induction through the activation of caspases .

Antioxidant Activity Assessment

The antioxidant capacity was measured using DPPH radical scavenging assays. Results showed that this compound had a significant IC50 value indicating its effectiveness in neutralizing free radicals, thus supporting its potential role in mitigating oxidative stress-related conditions .

The biological effects of this compound can be attributed to its ability to modulate various signaling pathways. Its interaction with cellular targets may lead to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses. Molecular docking studies have provided insights into its binding modes with target proteins, further validating its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 10-Methyl-10H-phenothiazine | Lacks methoxy and other substituents | Simpler structure; different reactivity |

| 2-Chloro-10-(chloroacetyl)-10H-phenothiazine | Contains chloro and chloroacetyl groups | Different chemical properties due to halogen substitution |

| 3-Methoxy-10-(1-methylpiperidinyl)methyl | Features a piperidinyl group | Alters pharmacological profile significantly |

The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological activities that are not present in simpler or differently substituted phenothiazine derivatives .

Q & A

Q. What are the established synthetic routes for 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one?

The compound can be synthesized via nucleophilic substitution reactions using phenothiazine derivatives. For example, a common method involves reacting 10H-phenothiazine with ethyl chloroacetate in the presence of K₂CO₃ under reflux conditions in acetone. After refluxing, the intermediate is hydrolyzed with potassium hydroxide to yield the acetic acid derivative, which is further functionalized to introduce the methoxy and methyl groups . Crystallization from dimethylformamide (DMF) is recommended to obtain high-purity crystals suitable for structural analysis .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic or monoclinic system, with the thiazine ring adopting a boat conformation (puckering parameters: Q = 0.371 Å, θ = 100.1°, φ = 181.5°) . Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution), with visualization via ORTEP-3 or WinGX . Hydrogen-bonding interactions (e.g., N–H⋯O) and C–H⋯π interactions are critical for stabilizing the 2D network in the crystal lattice .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific toxicity data are limited, phenothiazine derivatives generally require:

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do conformational changes in the thiazine ring influence the compound’s physicochemical properties?

The boat conformation of the thiazine ring introduces steric strain, affecting electronic properties such as dipole moments and redox behavior. Dihedral angles between the benzene rings (10.3–10.5°) and the thiazine ring correlate with π-π stacking efficiency, which is critical for applications in organic electronics . Computational studies (DFT) can model these distortions and predict charge-transfer properties.

Q. What methodological approaches resolve contradictions in synthetic yields across different studies?

Discrepancies in yields often arise from:

- Reaction Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates compared to acetone .

- Catalyst Loading : Optimizing palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and copper iodide in Sonogashira couplings enhances cross-coupling efficiency (e.g., 6.9% to >20% yield) .

- Purification : Gel permeation chromatography outperforms recrystallization for removing Pd residues .

Q. How can intermolecular interactions be leveraged to design co-crystals or polymorphs?

The N–H⋯O hydrogen bond (2.89 Å) and C–H⋯π interactions (3.42 Å) in the crystal lattice suggest that co-crystallizing agents with complementary hydrogen-bond acceptors (e.g., carboxylic acids) could stabilize alternative polymorphs . Screening with GRAS (Generally Recognized As Safe) compounds using slurry or grinding methods is recommended.

Q. What computational tools predict feasible synthetic routes for novel phenothiazine derivatives?

Databases like Reaxys and Pistachio provide retrosynthetic pathways. For example, the PISTACHIO_RINGBREAKER model identifies viable disconnections at the ethanone or methoxy groups. Machine learning tools (e.g., ChemPlot) prioritize routes based on step economy and atom efficiency .

Methodological Recommendations

- Structural Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- Synthetic Optimization : Employ design of experiments (DoE) to screen solvent, catalyst, and temperature variables .

- Safety Compliance : Follow OSHA guidelines for handling phenothiazines, including regular air quality monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.